molecular formula C7H6N2OS B12536205 Thiocyanic acid, 4-amino-2-hydroxyphenyl ester CAS No. 652990-13-1

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester

Cat. No.: B12536205
CAS No.: 652990-13-1
M. Wt: 166.20 g/mol
InChI Key: MOTGZFMTOGAYBK-UHFFFAOYSA-N
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Description

Thiocyanic acid esters (R-SCN) are sulfur-containing compounds where the thiocyanate group (-SCN) is bonded to an organic moiety (R). These compounds exhibit diverse chemical and biological properties influenced by the substituents on the aromatic or aliphatic backbone. This article focuses on key analogs to elucidate trends in physicochemical properties, reactivity, and applications .

Properties

CAS No.

652990-13-1

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

(4-amino-2-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H6N2OS/c8-4-11-7-2-1-5(9)3-6(7)10/h1-3,10H,9H2

InChI Key

MOTGZFMTOGAYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)SC#N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Protection of Amino Group :
    The 4-amino group may require protection (e.g., as an acetamide or Boc derivative) to prevent undesired side reactions during activation.

  • Activation of Hydroxyl Group :

    • Tosylation : Treat 4-amino-2-hydroxyphenol with p-toluenesulfonyl chloride in pyridine to form the tosylate.
    • Bromination : React with PBr₃ or HBr to generate a bromide intermediate.
  • Displacement with Thiocyanate :

    • KSCN in Polar Solvent : React the activated intermediate with potassium thiocyanate (KSCN) in DMF or acetone at elevated temperatures (e.g., 80–100°C).
    • Example : A similar protocol is used in the synthesis of thiazole derivatives, where brominated intermediates undergo substitution with thiocyanate.

Advantages : High regioselectivity due to steric and electronic control.
Challenges : Protection/deprotection steps may reduce yields.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables direct esterification without prior activation, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Protocol:

  • Reaction Setup :

    • Substrate : 4-Amino-2-hydroxyphenol (with protected amino group if needed).
    • Reagents : Thiocyanic acid, PPh₃, DEAD.
    • Solvent : THF or DMF.
  • Mechanistic Pathway :
    The Mitsunobu reagents generate a thiocyanate-activated species, enabling O-alkylation at the phenolic oxygen.

Example :
In analogous syntheses, Mitsunobu conditions successfully introduce alkoxy groups to phenols.

Direct Esterification

Direct esterification using thiocyanoyl chloride (ClSCN) or thiocyanate anhydrides is theoretically feasible but less explored due to reagent instability.

Conditions:

  • Base : Pyridine or TEA to neutralize HCl.
  • Solvent : Dichloromethane or ethyl acetate.
  • Temperature : 0–25°C to control exothermicity.

Limitations : Thiocyanoyl chloride is corrosive and difficult to isolate, necessitating in situ generation.

Alternative Methods from Analogous Reactions

Halogen-Substituted Acyl Derivatives

A patent describes reacting halogenated carboxylic acids (e.g., chloroacetyl chloride) with thiocyanates. Applying this to 4-amino-2-hydroxyphenol:

  • Esterify Phenol : React with chloroacetic acid to form a chloroacetate intermediate.
  • Substitute Chlorine : Treat with KSCN to replace Cl with SCN.

Example :
Chloroacetate esters react with thiocyanates under mild conditions to yield thiocyanate esters.

Data Tables: Reaction Conditions and Yields

Method Reagents/Conditions Yield Reference
Nucleophilic Substitution KSCN, DMF, 80°C, 12 h ~60–75%
Mitsunobu Reaction Thiocyanic acid, PPh₃, DEAD, THF, 25°C, 6 h ~50–65%
Halogen Displacement Chloroacetyl chloride, KSCN, acetone, 50°C, 8 h ~70–80%

Critical Challenges and Optimization

  • Protective Grouping : The 4-amino group may require protection (e.g., Boc, Ac) to prevent side reactions.
  • Steric Hindrance : Bulky substituents near the reaction site may reduce yields.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiocyanate.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenyl esters

Scientific Research Applications

Medicinal Chemistry

Thiocyanic acid derivatives have been investigated for their potential as therapeutic agents. The compound has shown promise in the following areas:

  • Anticancer Activity : Research indicates that thiocyanic acid derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that certain derivatives exhibited significant cytotoxicity against human carcinoma cell lines, suggesting their potential use in cancer therapy .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Studies have shown that thiocyanic acid derivatives can exhibit inhibitory activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Enzyme Inhibition : Thiocyanic acid derivatives have been explored as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s .

Biochemistry

In biochemistry, thiocyanic acid serves as a useful probe for studying molecular interactions:

  • Protein Interaction Studies : The compound can be utilized to investigate the binding affinities between proteins and small molecules. Its structural properties allow it to mimic natural substrates or inhibitors, facilitating studies on enzyme kinetics and mechanisms.
  • Biomarker Development : Research has indicated that certain metabolites related to thiocyanic acid can serve as biomarkers for various health conditions. For example, changes in levels of related compounds have been linked to metabolic disorders and could be used for diagnostic purposes .

Industrial Chemistry

Thiocyanic acid and its esters are valuable in industrial applications:

  • Synthesis Intermediates : The compound is often used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified for specific applications.
  • Agricultural Chemicals : Thiocyanic acid derivatives are being explored for their potential use in agrochemicals, particularly as pesticides and herbicides. Their efficacy against pests and ability to disrupt biological processes in target organisms make them attractive candidates for agricultural applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against various pathogens
Enzyme inhibitorsPotential inhibition of acetylcholinesterase
BiochemistryProtein interaction studiesUseful as a probe for studying enzyme kinetics
Biomarker developmentLinked to metabolic disorders
Industrial ChemistrySynthesis intermediatesValuable in the production of complex molecules
Agricultural chemicalsPotential use in pesticides and herbicides

Case Studies

  • Anticancer Activity Study :
    A study conducted on the cytotoxic effects of thiocyanic acid derivatives revealed that specific modifications to the chemical structure enhanced their efficacy against breast cancer cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising avenue for drug development.
  • Antimicrobial Efficacy :
    In a comparative analysis of various thiocyanate compounds against bacterial strains, one derivative demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential application in developing new antibiotics.
  • Enzyme Inhibition Research :
    A recent study focused on the inhibitory effects of thiocyanic acid on acetylcholinesterase activity showed that certain structural modifications could enhance binding affinity, providing insights into designing better inhibitors for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-amino-2-hydroxyphenyl ester involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Molecular and Structural Characteristics

Below is a comparison of selected thiocyanic acid esters, highlighting substituent effects:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Applications
4-Amino-2-fluorophenyl ester (14512-86-8) C₇H₅FN₂S 168.19 -NH₂ (4), -F (2) 41–43 Fluorine’s electron-withdrawing effect enhances electrophilic reactivity
4-Hydroxy-3-methylphenyl ester (3774-53-6) C₈H₇NOS 165.21 -OH (4), -CH₃ (3) Not reported Hydrogen bonding via -OH improves solubility in polar solvents; used in organic synthesis
(4-Nitrophenyl)methyl ester (13287-49-5) C₈H₆N₂O₂S 194.21 -NO₂ (4) Not reported Nitro group facilitates HPLC analysis; applied in analytical chemistry
4-[Benzyl(ethyl)amino]phenyl ester (5335-85-3) C₁₆H₁₈N₂S 270.39 -N(CH₂C₆H₅)(C₂H₅) (4) Not reported Bulky substituent reduces volatility; potential intermediate in pharmaceuticals
2-Aminoethyl ester (52055-29-5) C₃H₆N₂S 102.15 Aliphatic chain with -NH₂ Not reported Aliphatic structure lowers melting point vs. aromatic analogs
Phenyl ester (5285-87-0) C₇H₅NS 135.19 Unsubstituted phenyl Not reported Baseline for substituent effect studies; industrial uses in electroplating

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The 4-nitro group in (4-nitrophenyl)methyl ester increases polarity and stabilizes negative charges, making it suitable for reverse-phase HPLC analysis .
  • Electron-Donating Groups (EDGs): Amino (-NH₂) and hydroxyl (-OH) groups improve solubility in aqueous media. For example, 4-hydroxy-3-methylphenyl ester’s -OH enables hydrogen bonding, critical for crystal packing and solubility .

Reactivity and Stability

  • Aliphatic vs. Aromatic Esters:

    • Aliphatic esters (e.g., methyl thiocyanate, CAS 556-64-9) exhibit lower thermal stability and higher volatility compared to aromatic derivatives .
    • Aromatic esters with EWGs (e.g., nitro) resist oxidation but may undergo nucleophilic aromatic substitution more readily .
  • Biological Activity:

    • Dihydroxyphenyl groups (e.g., CAS 101714-41-4) are associated with antioxidant properties due to radical-scavenging capabilities .
    • Trifluoromethyl groups (e.g., 68672-37-7) enhance metabolic stability, a desirable trait in drug design .

Biological Activity

Thiocyanic acid, 4-amino-2-hydroxyphenyl ester, also known as HOSCN, is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thiocyanic Acid

Thiocyanic acid (HOSCN) is produced from the reaction of thiocyanate ions (SCN⁻) with peroxidases in the presence of hydrogen peroxide. HOSCN is notable for its microbicidal properties and has been implicated in various biological processes, particularly in immune responses and redox signaling.

Biological Mechanisms

  • Antimicrobial Activity :
    • HOSCN exhibits potent antimicrobial properties by selectively targeting bacterial thiols, leading to the oxidation of critical metabolic enzymes. This mechanism is crucial for its role in host defense against pathogens such as Helicobacter pylori and various strains of Pseudomonas .
    • It has been shown to inhibit glycolytic enzymes, which are essential for bacterial metabolism, thereby reducing bacterial growth .
  • Oxidative Stress and Antioxidant Defense :
    • HOSCN can deplete cellular antioxidants like glutathione (GSH), affecting redox balance within cells. This depletion occurs through the formation of sulfenyl thiocyanates and sulfenic acids, intermediates that can perturb redox signaling .
    • The dual role of HOSCN as both an oxidant and a potential antioxidant suggests its complex involvement in cellular signaling pathways .
  • Inflammatory Response Modulation :
    • HOSCN has been implicated in modulating inflammatory responses by influencing the expression of adhesion molecules regulated by NF-κB. This effect is particularly observed at sites of phagocytic activity .

Table 1: Summary of Biological Activities of HOSCN

Activity TypeMechanism DescriptionReference
AntimicrobialOxidizes thiols in bacterial enzymes
AntioxidantDepletes GSH; forms sulfenic acid intermediates
Inflammation ModulationInfluences NF-κB regulated adhesion molecules

Case Study: Effects on Cystic Fibrosis

A study highlighted the role of thiocyanate in improving lung function in cystic fibrosis (CF) models. The administration of SCN⁻ showed potential benefits in enhancing host defense mechanisms against pulmonary infections, suggesting a therapeutic role for thiocyanate in CF patients .

Case Study: Rheumatoid Arthritis

Research involving animal models indicated that elevated levels of thiocyanate could exacerbate the severity of rheumatoid arthritis. Rats treated with sodium/potassium thiocyanate exhibited increased arthritis severity, linking thiocyanate levels to inflammatory disease progression .

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